molecular formula C20H19NO3 B2397805 2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide CAS No. 923139-46-2

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide

Cat. No. B2397805
CAS RN: 923139-46-2
M. Wt: 321.376
InChI Key: SDRBAOCSRQXOBG-UHFFFAOYSA-N
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Description

The compound “2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide” is an organic compound. It contains functional groups such as amide and ketone, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a phenyl ring. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity would all be influenced by the specific arrangement of atoms and functional groups in the compound .

Scientific Research Applications

Amino Substituted 1-Oxa-3-Azabutatrienium Salts

This research involves the reaction of N,N-Dimethylformamide and N,N-dimethylpivalamide with carbonyl chloride isocyanate, yielding amino-substituted 1-oxa-3-azabutatrienium hexachloroantimonates. These compounds have been structurally analyzed and could be relevant to the synthesis and study of similar complex organic molecules, potentially offering insights into new reaction pathways and applications in chemical synthesis and materials science (E. Müller et al., 1985).

Neurokinin-1 Receptor Antagonist

Research on water-soluble, orally active neurokinin-1 receptor antagonists demonstrates the synthesis and pharmacological applications of complex organic molecules. These findings could suggest potential therapeutic applications of 2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide, if structural or functional similarities exist, particularly in developing new drugs with specific receptor targets (T. Harrison et al., 2001).

Palladium(II) Chloride Complexes

The study of palladium(II) chloride complexes with various ligands, including propanamide derivatives, offers insights into coordination chemistry and the development of catalysts for chemical reactions. This research area might provide clues on how to utilize this compound in catalysis or materials science (Tyler Palombo et al., 2019).

Self-Assembly of Organic Compounds

Investigations into the self-assembly properties of organic compounds, such as 2-pivaloyl-6-chloropterin, can reveal how similar molecules might organize into higher-order structures. This area of research is crucial for developing new materials with specific properties, including optical, electronic, or biomedical applications (Goswami et al., 2000).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information on whether this compound has any biological activity, it’s not possible to provide a mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it has bioactive properties, it could be studied for potential therapeutic uses. Alternatively, if it has unique chemical reactivity, it could be studied in the context of synthetic chemistry .

properties

IUPAC Name

2,2-dimethyl-N-(4-oxo-2-phenylchromen-6-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-20(2,3)19(23)21-14-9-10-17-15(11-14)16(22)12-18(24-17)13-7-5-4-6-8-13/h4-12H,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDRBAOCSRQXOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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